Chlorambucil-d8-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

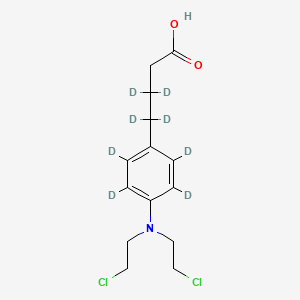

Molecular Formula |

C14H19Cl2NO2 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

4-[4-[bis(2-chloroethyl)amino]-2,3,5,6-tetradeuteriophenyl]-3,3,4,4-tetradeuteriobutanoic acid |

InChI |

InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19)/i1D2,2D2,4D,5D,6D,7D |

InChI Key |

JCKYGMPEJWAADB-SYZFILGYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])CC(=O)O)[2H])[2H])N(CCCl)CCCl)[2H] |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Chlorambucil and the Principle of Deuteration

An In-Depth Technical Guide to the Purpose of Deuteration in Chlorambucil-d8-1

Chlorambucil is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1] It is an orally active antineoplastic drug used in the treatment of various cancers, including chronic lymphocytic leukemia, Hodgkin's and non-Hodgkin's lymphomas, and ovarian and breast carcinomas.[1][2] The mechanism of action for Chlorambucil involves the alkylation and cross-linking of DNA strands.[3][4] This action disrupts DNA replication and transcription, which in turn induces cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4][5]

Deuteration is the process of replacing one or more hydrogen atoms (¹H) in a molecule with its heavier, stable isotope, deuterium (²H or D).[6] This seemingly minor substitution can have a significant impact on the molecule's physicochemical properties due to the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[7] Consequently, metabolic reactions that involve the cleavage of a C-H bond can be slowed down when a C-D bond is present at that position.[7] This principle is increasingly utilized in drug development to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its therapeutic profile or creating valuable analytical tools.[8][9]

This compound is a deuterated version of Chlorambucil. Its purpose is twofold: its primary and most common application is as an internal standard for bioanalytical quantification, while a secondary, investigational purpose lies in the potential therapeutic benefits of altering the parent drug's metabolic pathway.

Primary Purpose: An Internal Standard for Quantitative Bioanalysis

The most prevalent application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for use in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10]

The Role of Internal Standards

In clinical and pharmaceutical research, accurately measuring the concentration of a drug like Chlorambucil in biological matrices (e.g., plasma, urine) is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicity assessments. However, the complex nature of these samples and the multi-step analytical process can introduce variability. Factors such as inconsistent sample extraction recovery, matrix effects (where other components in the sample suppress or enhance the signal of the analyte), and fluctuations in instrument performance can lead to inaccurate results.[11][12]

An internal standard is a compound with very similar physicochemical properties to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control sample before processing. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for the aforementioned sources of variability.[11]

Why Stable Isotope-Labeled Standards are Superior

A SIL-IS, like this compound, is considered the gold standard for quantitative mass spectrometry.[11] This is because its chemical and physical behavior is nearly identical to that of the non-deuterated analyte (Chlorambucil). It co-elutes chromatographically and experiences the same extraction efficiency and matrix effects. However, due to its higher mass (from the eight deuterium atoms), it is distinguishable from the native drug by the mass spectrometer. This allows the SIL-IS to perfectly track and compensate for variations affecting the analyte throughout the entire analytical workflow, leading to highly accurate and precise quantification.[12]

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Therapeutic Potential: Altering Metabolic Pathways

Beyond its analytical use, deuteration of Chlorambucil has been explored for its potential to favorably alter the drug's metabolism and therapeutic index.

The Metabolism of Chlorambucil

Chlorambucil is extensively metabolized in the liver.[3] A major metabolic pathway is β-oxidation of the butanoic acid side chain, which converts Chlorambucil into its primary active metabolite, phenylacetic acid mustard (PAAM).[5][13] While PAAM is also an active alkylating agent, studies in rats with Walker 256 carcinoma have shown that it has a lower therapeutic index than the parent drug, Chlorambucil.[13] Therefore, slowing down this metabolic conversion could potentially maintain higher levels of the more effective parent drug, prolong its action, and improve its overall therapeutic profile.

Applying the Deuterium Kinetic Isotope Effect

The β-oxidation process involves the cleavage of C-H bonds at the α and β positions of the carboxylic acid side chain. By strategically replacing these hydrogen atoms with deuterium, the rate of β-oxidation can be slowed due to the DKIE.

One study specifically investigated this by synthesizing selectively deuterated analogues of Chlorambucil and administering them to rats.[13] The researchers found that plasma levels of the PAAM metabolite were lower after administering a β-deuterated version of Chlorambucil compared to the non-deuterated drug.[13] This confirmed that deuteration at the site of metabolic action can indeed retard the β-oxidation process.

Caption: Metabolic pathway of Chlorambucil and the inhibitory effect of deuteration.

Quantitative Data

The following table summarizes the key finding from the study on the metabolism of deuterated Chlorambucil analogues in rats.

| Compound Administered | Effect on Metabolite Levels | Therapeutic Activity vs. Walker 256 Carcinoma | Reference |

| Chlorambucil-β-d2 | Lower plasma levels of phenylacetic acid mustard (PAAM) compared to non-deuterated Chlorambucil. | Not significantly altered compared to non-deuterated Chlorambucil. | [13] |

| Chlorambucil-α-d2 | Deuterium was almost completely lost from the parent drug and its metabolite within 30 minutes. | Not reported. | [13] |

This data highlights that while deuteration at the β-position successfully slowed the formation of the less desirable metabolite, this did not translate to a significant change in therapeutic activity in the specific model studied.

Experimental Protocols

Protocol Outline: Bioanalytical Quantification using this compound

While the exact parameters would be optimized for a specific application, a general protocol for the quantification of Chlorambucil in human plasma would involve the following steps:

-

Preparation of Standards: A calibration curve is prepared by spiking known concentrations of Chlorambucil into blank human plasma. Quality control (QC) samples are also prepared at low, medium, and high concentrations.

-

Sample Preparation:

-

To an aliquot (e.g., 100 µL) of each plasma sample (calibrator, QC, or unknown), a precise volume of a working solution of this compound (the internal standard) is added.

-

The samples are vortexed to mix.

-

Proteins are precipitated by adding a solvent like acetonitrile. The samples are vortexed again and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

An aliquot of the supernatant is injected into an LC-MS/MS system.

-

The analyte and internal standard are separated from other matrix components on a suitable chromatography column (e.g., a C18 column).

-

The compounds are ionized (e.g., using electrospray ionization) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

-

Data Analysis:

-

The peak areas for both Chlorambucil and this compound are integrated.

-

A ratio of the analyte peak area to the internal standard peak area is calculated for all samples.

-

The calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations.

-

The concentration of Chlorambucil in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Protocol Outline: In Vivo Metabolism Study

Based on the published research[13], a protocol to assess the effect of deuteration on Chlorambucil metabolism in rats would be as follows:

-

Animal Model: Female rats bearing the Walker 256 carcinoma are used.

-

Drug Administration:

-

Rats are divided into groups.

-

One group receives standard, non-deuterated Chlorambucil.

-

Other groups receive deuterated analogues (e.g., Chlorambucil-α-d2, Chlorambucil-β-d2) at an equivalent dose. The drug is administered intraperitoneally.

-

-

Sample Collection:

-

Blood samples are collected from the rats at various time points post-administration (e.g., 10 min, 30 min, 1 hour, etc.).

-

Plasma is separated from the blood samples by centrifugation.

-

-

Sample Analysis:

-

Plasma samples are processed to extract the drug and its metabolites.

-

The concentrations of Chlorambucil and its metabolite, phenylacetic acid mustard (PAAM), are measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.

-

-

Data Analysis:

-

The plasma concentration-time profiles for the parent drug and its metabolite are plotted for each group.

-

Pharmacokinetic parameters are calculated and compared between the groups to determine the effect of deuteration on the rate of metabolism.

-

Conclusion

The deuteration of Chlorambucil to form this compound serves two distinct and important purposes in pharmaceutical science. Its primary, well-established role is as a stable isotope-labeled internal standard, which is indispensable for the accurate and precise quantification of Chlorambucil in complex biological matrices. This application is fundamental to clinical pharmacology and drug monitoring. Secondly, deuteration represents a strategic approach to drug modification with therapeutic potential. Research has demonstrated that deuterating Chlorambucil at its site of metabolism can slow the formation of a less therapeutically favorable metabolite.[13] While this has not yet translated into an improved clinical candidate, it exemplifies the innovative use of the deuterium kinetic isotope effect to optimize drug pharmacokinetics, a strategy that continues to be a hot spot in modern medicinal chemistry.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Chlorambucil - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolism of deuterated analogues of chlorambucil by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Chlorambucil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorambucil is an alkylating agent that has been used in the treatment of various forms of cancer, including chronic lymphocytic leukemia and lymphomas. Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are of significant interest in pharmaceutical research. The substitution of hydrogen with deuterium can influence the metabolic fate of a drug, potentially leading to an improved pharmacokinetic profile. This guide focuses on the synthesis and purification of chlorambucil-d8, specifically 4-(4-(Bis(2-chloroethyl-d4)amino)phenyl)butanoic acid, a deuterated analog of chlorambucil. This isotopologue is also valuable as an internal standard for mass spectrometry-based quantification of chlorambucil in biological matrices.

Proposed Synthesis of Deuterated Chlorambucil (Chlorambucil-d8)

The proposed synthesis of deuterated chlorambucil mirrors the established synthetic routes for the non-deuterated compound, with the key difference being the introduction of deuterium atoms via a deuterated reagent. The most logical and efficient approach involves the use of deuterated ethylene oxide (ethylene-d4 oxide) to introduce deuterium into the bis(2-chloroethyl)amino moiety of the molecule.

The general synthetic strategy can be outlined in the following key steps, starting from 4-(4-aminophenyl)butanoic acid:

-

Hydroxyethylation with Deuterated Ethylene Oxide: The primary amino group of 4-(4-aminophenyl)butanoic acid is reacted with deuterated ethylene oxide (ethylene-d4 oxide) to form 4-(4-(bis(2-hydroxyethyl-d4)amino)phenyl)butanoic acid.

-

Chlorination: The hydroxyl groups of the intermediate are then replaced with chlorine atoms using a suitable chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the final product, deuterated chlorambucil.

Experimental Protocol

Step 1: Synthesis of 4-(4-(Bis(2-hydroxyethyl-d4)amino)phenyl)butanoic acid

-

To a solution of 4-(4-aminophenyl)butanoic acid in a suitable solvent (e.g., glacial acetic acid), add a molar excess of deuterated ethylene oxide (ethylene-d4 oxide).

-

The reaction mixture is stirred at a controlled temperature (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, for instance, by recrystallization from an appropriate solvent system.

Step 2: Synthesis of 4-(4-(Bis(2-chloroethyl-d4)amino)phenyl)butanoic acid (Deuterated Chlorambucil)

-

The purified 4-(4-(bis(2-hydroxyethyl-d4)amino)phenyl)butanoic acid is dissolved in a suitable solvent (e.g., dichloromethane).

-

A chlorinating agent, such as thionyl chloride or phosphorus oxychloride, is added dropwise to the solution at a low temperature (e.g., 0 °C).

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The resulting crude deuterated chlorambucil is then subjected to purification.

Purification of Deuterated Chlorambucil

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and other impurities. The common methods for the purification of chlorambucil and its analogs are recrystallization and high-performance liquid chromatography (HPLC).

Recrystallization Protocol

-

The crude deuterated chlorambucil is dissolved in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., a mixture of dichloromethane and petroleum ether).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is then allowed to cool slowly to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. The purity of the recrystallized product should be assessed by analytical methods such as HPLC and NMR.

High-Performance Liquid Chromatography (HPLC) Purification

For achieving high purity, reversed-phase HPLC is a suitable method.

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where chlorambucil has strong absorbance (e.g., ~254 nm).

-

Procedure: The crude product is dissolved in a suitable solvent and injected onto the HPLC column. The fractions containing the pure deuterated chlorambucil are collected, and the solvent is removed under reduced pressure to yield the final product.

Data Presentation

The following table summarizes the key chemical properties of deuterated and non-deuterated chlorambucil. Please note that the yield and purity are illustrative, as specific experimental data for the deuterated synthesis was not found in the searched literature.

| Property | Chlorambucil | Deuterated Chlorambucil (Chlorambucil-d8) |

| IUPAC Name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)butanoic acid | 4-(4-(Bis(2-chloroethyl-1,1,2,2-d4)amino)phenyl)butanoic acid |

| Molecular Formula | C₁₄H₁₉Cl₂NO₂ | C₁₄H₁₁D₈Cl₂NO₂[1] |

| Molecular Weight | 304.21 g/mol | 312.26 g/mol [1] |

| Illustrative Yield | - | >70% (estimated) |

| Illustrative Purity | - | >98% (after purification) |

| Isotopic Enrichment | - | >98% (estimated) |

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for deuterated chlorambucil.

Purification Workflow

Caption: General purification workflow for deuterated chlorambucil.

Conclusion

This technical guide outlines a feasible and detailed approach for the synthesis and purification of deuterated chlorambucil. By leveraging established chemical transformations and commercially available deuterated starting materials, researchers can produce this valuable compound for various applications in drug metabolism studies, pharmacokinetics, and as an internal standard for analytical purposes. The provided protocols and workflows serve as a robust starting point for the practical execution of this synthesis. As with any chemical synthesis, appropriate safety precautions and analytical characterization are paramount to ensure the quality and identity of the final product.

References

Chlorambucil-d8-1 CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Chlorambucil-d8, a deuterated analog of the alkylating agent Chlorambucil. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis.

Core Compound Information

CAS Number: 2748247-26-7[1][2]

Synonyms: 4-[bis(2-chloroethyl)amino-d8]-benzenebutanoic acid, Chlorambucil-d8 [bis(2-chloroethyl-d4)]

Chlorambucil-d8 is the deuterium-labeled form of Chlorambucil and is primarily intended for use as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The inclusion of deuterium atoms results in a higher mass-to-charge ratio, allowing for its differentiation from the unlabeled Chlorambucil in mass spectrometric analysis.

Quantitative Data

The following table summarizes the key quantitative data for Chlorambucil-d8, compiled from various supplier and database information. Please note that specific values may vary slightly between different batches and suppliers. For precise, lot-specific data, it is recommended to consult the Certificate of Analysis (CoA) from the respective supplier.

| Parameter | Value | Source |

| CAS Number | 2748247-26-7 | [1][2] |

| Molecular Formula | C₁₄H₁₁D₈Cl₂NO₂ | [1][3] |

| Molecular Weight | 312.26 g/mol | [3][4] |

| Exact Mass | 311.1295 | [2] |

| Purity | ≥99% deuterated forms (d₁-d₈) | [1] |

| Appearance | White to yellow solid | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Supplier Information

A number of chemical suppliers provide Chlorambucil-d8 for research purposes. The following table lists some of the known suppliers. It is advisable to contact the suppliers directly for current availability, pricing, and technical documentation.

| Supplier | Website |

| Cayman Chemical | [www.caymanchem.com](https of --INVALID-LINK--) |

| LGC Standards | [www.lgcstandards.com](https of --INVALID-LINK--) |

| MedChemExpress | [www.medchemexpress.com](https of --INVALID-LINK--) |

| Veeprho | [www.veeprho.com](https of --INVALID-LINK--) |

Experimental Protocols

Application: Internal Standard for the Quantification of Chlorambucil in Biological Matrices by LC-MS/MS.

This protocol outlines a general procedure for the use of Chlorambucil-d8 as an internal standard for the accurate quantification of Chlorambucil in plasma samples. This method is adapted from established bioanalytical techniques for similar small molecules.[6][7]

1. Preparation of Standard Solutions:

-

Chlorambucil Stock Solution (1 mg/mL): Accurately weigh and dissolve Chlorambucil in a suitable solvent such as ethanol.

-

Chlorambucil-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Chlorambucil-d8 in the same solvent as the analyte stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions of Chlorambucil by serial dilution of the stock solution with the appropriate solvent to create calibration standards.

-

Internal Standard Working Solution: Dilute the Chlorambucil-d8 stock solution to a fixed concentration (e.g., 100 ng/mL) with the same solvent.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibrator/quality control sample), add a fixed volume of the Internal Standard Working Solution (e.g., 10 µL of 100 ng/mL Chlorambucil-d8).

-

Add a protein precipitation agent, such as acetonitrile (typically 3 volumes of the plasma volume).

-

Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for Chlorambucil.

-

MRM Transitions:

-

Chlorambucil: Monitor the transition from the precursor ion (m/z of protonated Chlorambucil) to a specific product ion.

-

Chlorambucil-d8 (IS): Monitor the transition from the precursor ion (m/z of protonated Chlorambucil-d8) to a specific product ion. The exact m/z values will need to be determined and optimized on the specific instrument.

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Chlorambucil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

Chlorambucil, the non-deuterated parent compound of Chlorambucil-d8, is known to exert its cytotoxic effects by inducing DNA damage, which in turn activates cellular stress response pathways leading to apoptosis. The two key signaling pathways implicated in Chlorambucil's mechanism of action are the PI3K/AKT/mTOR pathway and the p53-mediated apoptotic pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth.[8][9] In many cancers, this pathway is aberrantly activated, promoting cell survival and resistance to chemotherapy. Chlorambucil has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.

Caption: PI3K/AKT/mTOR pathway and the inhibitory effect of Chlorambucil.

p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage induced by alkylating agents like Chlorambucil.[10] Activation of p53 leads to the transcription of pro-apoptotic genes, ultimately resulting in programmed cell death.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Chlorambucil-d8 [bis(2-chloroethyl-d4)] | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Validated LC-MS/MS method for the simultaneous determination of chlorambucil and its prodrug in mouse plasma and brain, and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]

An In-depth Technical Guide on the Mechanism of Action of Chlorambucil as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Chlorambucil is a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic drugs.[1][2] It is utilized in the treatment of various cancers, most notably chronic lymphocytic leukemia (CLL) and certain types of lymphomas.[1][2] Its cytotoxic effects are primarily mediated through its ability to interfere with DNA function in rapidly dividing cancer cells.[1][2]

Core Mechanism of DNA Alkylation

Chlorambucil's mechanism of action is a multi-step process that results in the disruption of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

-

Activation: Chlorambucil is a prodrug that is metabolically activated in the liver to its active form, phenylacetic acid mustard (PAAM). This active metabolite possesses highly reactive chloroethyl groups.[1]

-

Nucleophilic Attack: The electron-rich nitrogen atom of the mustard group facilitates an intramolecular cyclization, releasing a chloride ion and forming a highly reactive aziridinium ion. This electrophilic intermediate is susceptible to nucleophilic attack.[3]

-

DNA Adduct Formation: The primary targets for alkylation are the nucleophilic sites on DNA bases.[1] The N7 position of guanine is the most frequent site of alkylation, followed by the N3 position of adenine.[1][4] This initial reaction results in the formation of a mono-adduct, a covalent attachment of the chlorambucil metabolite to a single DNA base.

-

Cross-linking: As a bifunctional agent, the second chloroethyl group can undergo a similar cyclization and subsequent reaction with another nucleophilic site on the DNA.[1] This can result in two main types of DNA cross-links:

-

Intrastrand cross-links: The second alkylation occurs on the same DNA strand, often linking two adjacent guanine bases.[1]

-

Interstrand cross-links (ICLs): The second alkylation occurs on the opposite DNA strand, covalently linking the two strands of the DNA double helix.[1][5] ICLs are considered the most cytotoxic lesions as they physically prevent the separation of the DNA strands, a critical step for both replication and transcription.[5][6]

-

The formation of these DNA adducts and cross-links introduces significant structural distortions to the DNA helix, which are recognized by the cell's machinery.[2]

Cellular Consequences and Signaling Pathways

The DNA damage induced by chlorambucil triggers a cascade of cellular responses, primarily involving DNA repair pathways and the induction of apoptosis.

DNA Damage Response (DDR): The cell attempts to repair the chlorambucil-induced DNA lesions. Bulky adducts and ICLs are primarily recognized and processed by the Nucleotide Excision Repair (NER) and Fanconi Anemia (FA)/Homologous Recombination (HR) pathways.[5][6] However, if the damage is too extensive and cannot be repaired, the cell is directed towards programmed cell death.[1]

Induction of Apoptosis: Chlorambucil-induced DNA damage leads to the activation of apoptotic signaling pathways. This can occur through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is a major route for apoptosis induction by DNA damaging agents.

Key events in chlorambucil-induced apoptosis include:

-

Activation of p53: The tumor suppressor protein p53 is a critical sensor of DNA damage. Upon activation, it can halt the cell cycle to allow for repair or, in cases of severe damage, initiate apoptosis.

-

Inhibition of PI3K/AKT Pathway: Chlorambucil has been shown to inhibit the PI3K/AKT signaling pathway, which is a pro-survival pathway.[7] This inhibition leads to decreased expression of anti-apoptotic proteins like Survivin and NF-κB.[7]

-

Caspase Activation: The apoptotic signal converges on the activation of a cascade of proteases called caspases. Initiator caspases, such as caspase-9 in the intrinsic pathway, are activated first and subsequently cleave and activate effector caspases, like caspase-3.[7]

-

Execution of Apoptosis: Effector caspases are responsible for the systematic dismantling of the cell, leading to the characteristic morphological changes of apoptosis.

Quantitative Data on Chlorambucil Activity

The cytotoxic efficacy of chlorambucil varies across different cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Human Ovarian Carcinoma | 12 - 43 | [8] |

| A2780 cisR | Cisplatin-Resistant Human Ovarian Carcinoma | 12 - 43 | [8] |

| BCPAP | Papillary Thyroid Carcinoma | > control | [8] |

| MCF-7 | Breast Cancer | > 130 | [8] |

| MDA-MB-231 | Breast Cancer | > 130 | [8] |

| LNCaP | Human Prostate Cancer | (Not specified, but used for alkylation studies) | [8] |

| Drug-Sensitive Strains | Various | 53.47 - 97.56 | [8] |

Experimental Protocols

1. In Vitro DNA Alkylation Assay

This assay is used to determine the sequence specificity and efficiency of DNA alkylation by chlorambucil.

-

Materials:

-

5'-radiolabeled or fluorescently labeled DNA fragment of a known sequence.

-

Chlorambucil solution of varying concentrations.

-

Reaction buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, 10 mM MgCl2, pH 7.4).

-

Piperidine (1 M).

-

Denaturing polyacrylamide gel (e.g., 8%).

-

Gel loading buffer (e.g., 80% formamide, 10 mM NaOH, 1 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue).

-

-

Protocol:

-

Incubate the labeled DNA fragment with varying concentrations of chlorambucil in the reaction buffer for a specified time (e.g., 24 hours) at 37°C.

-

Precipitate the DNA using ethanol.

-

Treat the DNA pellet with 1 M piperidine at 90°C for 30 minutes to induce strand cleavage at the alkylated sites.

-

Lyophilize the samples to remove the piperidine.

-

Resuspend the samples in gel loading buffer.

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the DNA fragments by autoradiography or fluorescence imaging. The bands will indicate the sites of chlorambucil alkylation.

-

2. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of chlorambucil on cultured cancer cells.

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well plates.

-

Chlorambucil solution of varying concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Microplate reader.

-

-

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of chlorambucil for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

3. Detection of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of chlorambucil-induced DNA adducts.[9][10]

-

Protocol Outline:

-

Treat cells or isolated DNA with chlorambucil.

-

Isolate the DNA from the cells.

-

Enzymatically digest the DNA to individual nucleosides.

-

Separate the nucleosides and adducts using high-performance liquid chromatography (HPLC).

-

Detect and quantify the specific adducts using tandem mass spectrometry (MS/MS) based on their unique mass-to-charge ratios and fragmentation patterns.

-

This guide provides a comprehensive overview of the mechanism of action of chlorambucil as a DNA alkylating agent, intended to be a valuable resource for professionals in the fields of cancer research and drug development.

References

- 1. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 2. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reprogramming the Mechanism of Action of Chlorambucil by Coupling to a G-Quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Effect of Chlorambucil on the Apoptotic Signaling Pathway in Lymphoma Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic studies on the formation and repair of DNA lesions induced by the clinically-relevant nitrogen mustard chlorambucil [kops.uni-konstanz.de]

- 10. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems [kops.uni-konstanz.de]

Pharmacokinetic Profile of Chlorambucil and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the alkylating agent chlorambucil and its primary active metabolite, phenylacetic acid mustard (PAM). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research. This document details the absorption, distribution, metabolism, and excretion (ADME) of chlorambucil, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Pharmacokinetic Parameters

The pharmacokinetic properties of chlorambucil and its active metabolite, phenylacetic acid mustard, are summarized below. These parameters have been compiled from various human studies and provide a quantitative basis for understanding the drug's disposition in the body.

Table 1: Pharmacokinetic Parameters of Chlorambucil in Humans Following Oral Administration

| Parameter | Value | Reference(s) |

| Bioavailability (F) | 70-80% | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |

| Peak Plasma Concentration (Cmax) | Dose-dependent | |

| Area Under the Curve (AUC) | 3.2 hr*µg/mL (for a 0.8 mg/kg dose) | |

| Volume of Distribution (Vd) | 0.14-0.24 L/kg | [1] |

| Plasma Protein Binding | 99% (primarily to albumin) | [1] |

| Distribution Half-life (t½α) | 0.49 hours | |

| Terminal Elimination Half-life (t½β) | 1.5 - 2.45 hours | [2] |

| Clearance (CL) | Rapid plasma clearance | [3] |

Table 2: Pharmacokinetic Parameters of Phenylacetic Acid Mustard (PAM) in Humans Following Oral Administration of Chlorambucil

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | |

| Peak Plasma Concentration (Cmax) | Generally lower than chlorambucil | [4] |

| Area Under the Curve (AUC) | Mean AUCPAM/AUCChlorambucil ratio: 2.8 (fasting), 3.3 (non-fasting) | [3] |

| Terminal Elimination Half-life (t½β) | ~2.5 hours |

Metabolic Pathway of Chlorambucil

Chlorambucil is extensively metabolized in the liver, primarily through β-oxidation of the butanoic acid side chain, to form its major and more potent active metabolite, phenylacetic acid mustard (PAM).[3] Other minor metabolites are also formed. The metabolic conversion is a critical step in the bioactivation of chlorambucil.

Caption: Metabolic conversion of chlorambucil to its active metabolite.

Mechanism of Action and Signaling Pathway

Chlorambucil is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent cross-links with DNA. This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis. A key mediator of this process is the tumor suppressor protein p53.

Upon DNA damage induced by chlorambucil, sensor proteins such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are activated. These kinases then phosphorylate and activate p53. Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as PUMA (p53 upregulated modulator of apoptosis) and Noxa.[2][5][6] These proteins, in turn, promote the activation of the effector proteins BAX (Bcl-2-associated X protein) and BAK (Bcl-2 homologous antagonist/killer). Activated BAX and BAK oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[7][8]

Caption: Chlorambucil-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of chlorambucil's pharmacokinetics and metabolism.

Quantification of Chlorambucil and Phenylacetic Acid Mustard in Human Plasma by LC-MS/MS

This method allows for the simultaneous determination of chlorambucil and its active metabolite, phenylacetic acid mustard, in human plasma.

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard solution.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm particle size.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

MS System: API 4000 triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Chlorambucil: m/z 304.1 → 258.1

-

Phenylacetic Acid Mustard: m/z 278.0 → 232.0

-

-

Data Analysis: Quantify using a calibration curve prepared in blank plasma.

-

In Vitro Metabolism of Chlorambucil using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of chlorambucil and identify its metabolites in a controlled in vitro system.[9][10]

-

Materials:

-

Pooled human liver microsomes (HLM).

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Chlorambucil.

-

Acetonitrile (for reaction termination).

-

-

Incubation Procedure:

-

Pre-warm a solution of HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

-

Add chlorambucil to the HLM solution to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to determine the remaining concentration of chlorambucil and identify the formation of metabolites.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining chlorambucil versus time.

-

The slope of the linear regression will give the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Identify metabolites by comparing the mass spectra of the samples with control samples and by analyzing the fragmentation patterns.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of chlorambucil.

Caption: A typical workflow for a clinical pharmacokinetic study.

References

- 1. The metabolism of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bcl-2 and bax expression and chlorambucil-induced apoptosis in the T-cells and leukaemic B-cells of untreated B-cell chronic lymphocytic leukaemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of food on pharmacokinetics of chlorambucil and its main metabolite, phenylacetic acid mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic basis for the comparative antitumour activity and toxicity of chlorambucil, phenylacetic acid mustard and beta, beta-difluorochlorambucil (CB 7103) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of Chlorambucil on the Apoptotic Signaling Pathway in Lymphoma Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Mitochondrial Apoptotic Effectors BAX/BAK Activate Caspase-3 and -7 to Trigger NLRP3 Inflammasome and Caspase-8 Driven IL-1β Activation [openresearch-repository.anu.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of chlorambucil by rat liver microsomal glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioivt.com [bioivt.com]

Available forms and formulations of Chlorambucil-d8-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chlorambucil-d8, a deuterated analog of the alkylating agent chlorambucil. This document outlines its available forms, physicochemical properties, and its primary application as an internal standard in quantitative bioanalytical methods. Detailed experimental methodologies and visualizations are provided to support its use in research and development.

Introduction to Chlorambucil-d8

Chlorambucil-d8 is a stable isotope-labeled version of chlorambucil, an antineoplastic agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of chlorambucil in biological matrices. Its use significantly improves the accuracy and precision of analytical methods by correcting for variability during sample preparation and analysis.

Available Forms and Formulations

Chlorambucil-d8 is commercially available from several suppliers, primarily for research purposes. It is typically supplied in the following forms:

-

Solid: A crystalline or granular powder.

-

Neat: A pure, undiluted form.

It is intended for research use only and not for human or veterinary use.

Physicochemical Properties

A summary of the key physicochemical properties of Chlorambucil-d8 is presented in the table below.

| Property | Value |

| Chemical Name | 4-[bis(2-chloroethyl)amino-d8]-benzenebutanoic acid |

| Synonyms | CB-1348-d8, WR-139013-d8 |

| Molecular Formula | C₁₄H₁₁D₈Cl₂NO₂ |

| Molecular Weight | Approximately 312.26 g/mol |

| CAS Number | 2748247-26-7, 2733532-57-3 |

| Appearance | White to pale beige solid |

| Purity | ≥98% |

| Solubility | Slightly soluble in chloroform and methanol |

| Storage | 2-8°C in a refrigerator |

Mechanism of Action of Chlorambucil (and its Deuterated Analog)

Chlorambucil, the non-deuterated parent compound, is a bifunctional alkylating agent. Its cytotoxic effect is primarily due to the alkylation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The mechanism can be summarized in the following steps:

-

Activation: Chlorambucil is a prodrug that is metabolically activated in vivo.

-

DNA Alkylation: The activated form of chlorambucil contains two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine.

-

Cross-linking: Being a bifunctional agent, it can react with two different guanine bases, leading to the formation of interstrand and intrastrand cross-links in the DNA.

-

Cellular Consequences: These DNA cross-links interfere with DNA replication and transcription, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

The following diagram illustrates the DNA alkylation pathway of chlorambucil.

Application as an Internal Standard in LC-MS/MS

The primary application of Chlorambucil-d8 is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of chlorambucil in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte (chlorambucil) and the SIL-IS (Chlorambucil-d8) allows for the correction of matrix effects and variations in sample processing and instrument response.

Experimental Workflow

A typical workflow for the quantification of chlorambucil in a biological matrix (e.g., plasma) using Chlorambucil-d8 as an internal standard is depicted below.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of chlorambucil in human plasma using Chlorambucil-d8 as an internal standard. This protocol is a composite based on established methodologies for similar analytes and should be optimized and validated for specific laboratory conditions.

5.2.1. Materials and Reagents

-

Chlorambucil reference standard

-

Chlorambucil-d8 (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

5.2.2. Stock and Working Solutions

-

Chlorambucil Stock Solution (1 mg/mL): Accurately weigh and dissolve chlorambucil in methanol.

-

Chlorambucil-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Chlorambucil-d8 in methanol.

-

Working Solutions: Prepare serial dilutions of the chlorambucil stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of Chlorambucil-d8 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

5.2.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the Chlorambucil-d8 working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

5.2.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-5.0 min (10% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Chlorambucil: m/z 304.1 -> 258.1; Chlorambucil-d8: m/z 312.1 -> 266.1 (Transitions should be empirically determined) |

| Collision Energy | Optimized for each transition |

5.2.5. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (chlorambucil) to the internal standard (Chlorambucil-d8). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of chlorambucil in unknown samples is then determined from this calibration curve.

Conclusion

Chlorambucil-d8 is an essential tool for researchers and drug development professionals involved in the bioanalysis of chlorambucil. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods ensures the generation of accurate and reliable pharmacokinetic and other quantitative data. The information and protocols provided in this guide serve as a comprehensive resource for the effective implementation of Chlorambucil-d8 in the laboratory.

Chlorambucil-d8-1 certificate of analysis explained

An In-depth Guide to the Certificate of Analysis for Chlorambucil-d8-1

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (C of A) is a critical document that guarantees the identity, purity, and quality of a compound. This guide provides a detailed explanation of a typical C of A for this compound, a deuterated form of the alkylating agent Chlorambucil. This internal standard is essential for the accurate quantification of Chlorambucil in biological samples during preclinical and clinical studies.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a quality assurance department that confirms a product meets its predetermined specifications. It contains the results of quality control tests performed on a specific batch of the product. For a stable isotope-labeled compound like this compound, the C of A provides crucial data on its chemical identity, purity, and physical properties.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

Table 1: Identification and Physical-Chemical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 2748247-26-7 |

| Molecular Formula | C₁₄H₁₁D₈Cl₂NO₂[1][2] |

| Molecular Weight | 312.26 g/mol [2] |

| Appearance | White to pale beige crystalline or granular powder[3] |

| Melting Point | 65-69 °C[3] |

| Solubility | Slightly soluble in Chloroform and Methanol[1] |

Table 2: Quality Control and Purity Analysis

| Analytical Test | Method | Result |

| Purity (Deuterated Forms) | HPLC/UV | ≥99%[1] |

| Identity Confirmation | ¹H-NMR | Consistent with Structure[4] |

| Mass Spectrometry (Identity) | ESI-MS | Conforms to expected mass |

| Isotopic Enrichment | Mass Spectrometry | ≥99% deuterated forms (d₁-d₈)[1] |

Experimental Protocols

The results presented in the C of A are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

Methodology:

-

Instrumentation : A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase : A mixture of acetonitrile and water (often with a small amount of an acid like formic acid to improve peak shape) is typically used. The specific gradient or isocratic conditions would be optimized for this compound.

-

Sample Preparation : A known concentration of this compound is accurately weighed and dissolved in a suitable solvent, such as methanol or the mobile phase.

-

Analysis : A small volume of the sample solution is injected onto the column. The components are separated as the mobile phase flows through the column. The UV detector measures the absorbance of the eluting components at a specific wavelength (e.g., 258 nm for Chlorambucil)[5].

-

Quantification : The purity is determined by calculating the area of the main peak relative to the total area of all peaks detected in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and isotopic distribution.

Methodology (Electrospray Ionization - ESI-MS):

-

Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Sample Preparation : The sample is dissolved in a suitable solvent and infused into the ESI source.

-

Ionization : The sample solution is sprayed through a high-voltage capillary, creating charged droplets. The solvent evaporates, leaving charged molecular ions.

-

Analysis : The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio. For this compound, the expected mass would be around 312.26 Da[2]. The isotopic pattern will also be analyzed to confirm the presence of the eight deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound, confirming the identity and placement of atoms.

Methodology (¹H-NMR):

-

Instrumentation : A high-field NMR spectrometer.

-

Sample Preparation : The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis : The sample is placed in a strong magnetic field and irradiated with radio waves. The resulting spectrum shows signals corresponding to the different hydrogen (proton) environments in the molecule. For this compound, the absence of signals in the regions where protons would be in the non-deuterated form confirms successful deuteration. The remaining signals are compared to a reference structure to confirm the overall molecular identity[6][7].

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical flow of processes involved in generating a Certificate of Analysis for a chemical standard like this compound.

Caption: Workflow for generating a Certificate of Analysis.

This guide provides a comprehensive overview of the data and methodologies behind a Certificate of Analysis for this compound. For researchers and drug development professionals, a thorough understanding of this document is paramount for ensuring the quality and reliability of their experimental results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their stable, non-radioactive isotope deuterium, are increasingly pivotal in pharmaceutical research and development. This strategic substitution can significantly alter a compound's metabolic fate, often leading to an improved pharmacokinetic profile and, in some cases, a more favorable toxicity profile. The foundational principle behind these alterations is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage. While generally considered to have low toxicity, the unique physicochemical properties and altered biological processing of deuterated compounds necessitate a comprehensive understanding of their safe handling, storage, and disposal. This guide provides an in-depth overview of safety and handling guidelines for deuterated compounds, tailored for laboratory and drug development settings.

General Safety and Handling Precautions

The safe handling of deuterated compounds hinges on a combination of standard laboratory best practices and specific considerations related to their isotopic nature. While deuterated compounds are not radioactive, their chemical reactivity and physical properties can differ from their non-deuterated analogs.

Core Principles:

-

Inert Atmosphere: Many deuterated solvents are hygroscopic and susceptible to H/D exchange with atmospheric moisture. To prevent isotopic dilution and maintain purity, it is crucial to handle these compounds under an inert atmosphere, such as dry nitrogen or argon.

-

Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) for the specific deuterated compound. As a standard, appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, should be worn. For highly volatile or toxic compounds, work should be conducted in a certified chemical fume hood.

-

Chemical Inventory and Labeling: Maintain a meticulous and up-to-date inventory of all deuterated compounds. All containers must be clearly labeled with the chemical name, deuteration level, and any specific hazard warnings.

-

Spill Management: Have a spill kit readily available that includes appropriate absorbent materials. In the event of a spill, follow the procedures outlined in the SDS. For flammable deuterated compounds, ensure all ignition sources are eliminated during cleanup.

Physicochemical Properties and Their Implications

Deuteration can subtly alter the physical properties of a molecule, which can have implications for its handling and reactivity. These changes are generally small but can be significant in certain contexts.

Table 1: Comparative Physicochemical Properties of Common Deuterated Solvents

| Solvent | Non-Deuterated Boiling Point (°C) | Deuterated Boiling Point (°C) | Non-Deuterated Melting Point (°C) | Deuterated Melting Point (°C) | Non-Deuterated Density (g/mL at 25°C) | Deuterated Density (g/mL at 25°C) |

| Water (H₂O vs. D₂O) | 100.0 | 101.4 | 0.0 | 3.8 | 0.997 | 1.107 |

| Chloroform (CHCl₃ vs. CDCl₃) | 61.2 | 60.9 | -63.5 | -64.0 | 1.48 | 1.50 |

| Dimethyl Sulfoxide (DMSO vs. DMSO-d₆) | 189.0 | 189.0 | 18.5 | 20.2 | 1.10 | 1.19 |

| Methanol (CH₃OH vs. CD₃OD) | 64.7 | 65.1 | -97.6 | -98.0 | 0.792 | 0.89 |

| Benzene (C₆H₆ vs. C₆D₆) | 80.1 | 79.1 | 5.5 | 6.8 | 0.877 | 0.95 |

Data compiled from various sources.

These differences in physical properties, such as the higher boiling point and density of heavy water, should be considered during experimental design and execution.

Toxicological Profile of Deuterated Compounds

A primary driver for the use of deuterated compounds in drug development is the potential for an altered, and often improved, toxicity profile.

The Kinetic Isotope Effect and Toxicity:

The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes. This can have several effects on toxicity:

-

Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuteration at the site of metabolism can decrease the rate of its formation, thereby reducing toxicity.

-

Altered Pharmacokinetics: A slower rate of metabolism can lead to a longer half-life and increased exposure to the parent drug. While this can be therapeutically beneficial, it could also potentially lead to toxicity if the parent compound itself has dose-dependent toxicity.

-

Metabolic Shunting: Deuteration can cause a shift in metabolism towards alternative pathways. This "metabolic shunting" can either increase or decrease the formation of active or toxic metabolites.

Quantitative Toxicity Data:

Direct comparative toxicity data, such as LD50 values, for a wide range of deuterated versus non-deuterated compounds are not extensively available in consolidated tables. The general consensus is that deuterated compounds are of low toxicity. However, the toxicity of a specific deuterated compound is highly dependent on the parent molecule and the position of deuteration. For example, one study showed that deuterated N-nitrosodimethylamine induced half the amount of DNA-strand breaks as its non-deuterated counterpart. Researchers should evaluate the toxicity of each new deuterated compound on a case-by-case basis.

Occupational Exposure Limits (OELs)

Specific occupational exposure limits (OELs) for the vast majority of deuterated compounds have not been established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the National Institute for Occupational Safety and Health (NIOSH).

General Guidance:

In the absence of specific OELs for a deuterated compound, the OELs for the non-deuterated analog should be followed as a conservative measure. The SDS for the deuterated compound will often provide this guidance.

Table 2: Occupational Exposure Limits for Common Non-Deuterated Analogs

| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |

| Chloroform | 50 ppm (ceiling) | 2 ppm (60-min ceiling) | 10 ppm |

| Dimethyl Sulfoxide | None established | None established | None established |

| Methanol | 200 ppm | 200 ppm | 200 ppm |

| Benzene | 1 ppm | 0.1 ppm | 0.5 ppm |

It is critical to consult the most current regulatory standards for up-to-date OELs.

Experimental Protocols

General Laboratory Handling Workflow

The following diagram illustrates a general workflow for the safe handling of deuterated compounds in a laboratory setting.

Protocol for Assessing In Vitro Cytotoxicity of a Deuterated Compound

This protocol provides a general methodology for assessing the cytotoxicity of a deuterated compound compared to its non-deuterated analog using a standard MTT assay.

Objective: To determine the effect of deuteration on the cytotoxicity of a compound in a cultured cell line.

Materials:

-

Deuterated compound and its non-deuterated analog

-

Appropriate cell line (e.g., HepG2 for hepatotoxicity studies)

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of both the deuterated and non-deuterated compounds. Remove the old media from the cells and add the media containing the different concentrations of the compounds. Include vehicle-only controls.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for both the deuterated and non-deuterated compounds.

The Kinetic Isotope Effect on Drug Metabolism

The following diagram illustrates how the kinetic isotope effect can alter the metabolic pathway of a drug, potentially leading to a safer profile.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of deuterated compounds and ensuring laboratory safety.

Storage:

-

General Recommendations: Store deuterated compounds in a cool, dry, and well-ventilated area, away from incompatible materials as specified in the SDS.

-

Protection from Moisture: For hygroscopic solvents, store in tightly sealed containers, preferably under an inert atmosphere. Single-use ampoules can also be utilized to minimize exposure to moisture.

-

Refrigeration: Some deuterated compounds, particularly those containing TMS, should be stored in a refrigerator to prevent evaporation.

Disposal:

-

Waste Segregation: Deuterated waste should be treated as hazardous chemical waste. It is crucial to segregate different types of deuterated waste (e.g., chlorinated vs. non-chlorinated solvents) into clearly labeled, separate waste containers.

-

Institutional Guidelines: All waste disposal must be conducted in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

-

Empty Containers: Empty containers that held deuterated compounds should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced.

Conclusion

Deuterated compounds offer significant advantages in drug discovery and scientific research. While they are generally stable and non-radioactive, their unique properties necessitate careful handling and a thorough understanding of their potential hazards. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely harness the power of deuteration to advance their scientific endeavors. A commitment to rigorous safety protocols, including the use of appropriate personal protective equipment, proper storage, and compliant disposal methods, is paramount to ensuring a safe and productive laboratory environment.

Methodological & Application

Application Note: High-Throughput Quantification of Chlorambucil in Human Plasma using Chlorambucil-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the chemotherapeutic agent chlorambucil in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Chlorambucil-d8, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable measurement of chlorambucil concentrations in a biological matrix.

Introduction

Chlorambucil is an alkylating agent that has been used in the treatment of various forms of cancer, most notably chronic lymphocytic leukemia. Accurate quantification of chlorambucil in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage and minimize toxicity. The use of a stable isotope-labeled internal standard, such as Chlorambucil-d8, is the gold standard in quantitative LC-MS/MS analysis. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[1] This application note provides a comprehensive protocol for the determination of chlorambucil in human plasma using Chlorambucil-d8 as the internal standard.

Experimental

Materials and Reagents

-

Chlorambucil analytical standard

-

Chlorambucil-d8 internal standard

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade methanol

-

Formic acid (≥98%)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

Chlorambucil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of chlorambucil in methanol.

Chlorambucil-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Chlorambucil-d8 in methanol.

Working Solutions: Prepare serial dilutions of the chlorambucil stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the Chlorambucil-d8 internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation Protocol

-

Allow all samples (calibration standards, QCs, and unknown plasma samples) and reagents to thaw to room temperature.

-

To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the Chlorambucil-d8 internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing the IS) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 20 |

| 5.0 | 20 |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Chlorambucil | 304.1 | 258.1 | 0.1 | 30 | 15 |

| 304.1 | 116.1 | 0.1 | 30 | 25 | |

| Chlorambucil-d8 | 312.1 | 266.1 | 0.1 | 30 | 15 |

Note: The specific cone voltage and collision energy may require optimization on the instrument used.

Method Validation Data

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical performance characteristics of this method.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Chlorambucil | 1 - 1000 | y = 0.0025x + 0.0012 | >0.995 |

Table 4: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |

| Low | 3 | <15 | 85-115 | <15 | 85-115 |

| Medium | 100 | <15 | 85-115 | <15 | 85-115 |

| High | 800 | <15 | 85-115 | <15 | 85-115 |

LLOQ: Lower Limit of Quantification QC: Quality Control %CV: Percent Coefficient of Variation

Visualizations

Caption: Workflow for the preparation of human plasma samples.

Caption: Overview of the LC-MS/MS analytical process.

Conclusion